molecular formula C20H23NO4 B1509362 Boc-(S)-2-amino-3-biphenyl-3-YL-propionic acid CAS No. 608528-91-2

Boc-(S)-2-amino-3-biphenyl-3-YL-propionic acid

Cat. No. B1509362
CAS RN: 608528-91-2
M. Wt: 341.4 g/mol
InChI Key: JMEFJZPUOYOJOM-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-(S)-2-amino-3-biphenyl-3-YL-propionic acid is a compound that involves the use of a tert-butyloxycarbonyl (Boc) group. The Boc group is a protecting group used in organic synthesis . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .


Synthesis Analysis

The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of Boc group . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .


Molecular Structure Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .


Chemical Reactions Analysis

The rate of the reaction can be favored by influencing the nucleophilicity of the lone pair on the nitrogen atom . The amine attacks a carbonyl site on di-tert-butyl dicarbonate (Boc2O) resulting in tert-butyl carbonate leaving as a leaving group .


Physical And Chemical Properties Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The decrease in electron density in the O–H bond weakens it, making it easier to lose hydrogen as H+ ions, thereby increasing the strength of the acid .

Scientific Research Applications

Aqueous Microwave-Assisted Solid-Phase Synthesis

Boc-(S)-2-amino-3-biphenyl-3-YL-propionic acid is used in aqueous microwave-assisted solid-phase synthesis . This method uses Boc-amino acid nanoparticles for the solid-phase reaction of nanoparticle reactants on the resin in water . It’s an organic solvent-free, environmentally friendly method for peptide synthesis .

Synthesis of Peptides

This compound is used in the synthesis of peptides such as Leu-enkephalin, Tyr-Gly-Gly-Phe-Leu-OH, and Val-Ala-Val-Ala-Gly-OH . The use of Boc-amino acid nanoparticles in water-based microwave-assisted protocol makes the synthesis process efficient .

BOC Protection of Amines

Boc-(S)-2-amino-3-biphenyl-3-YL-propionic acid is used in the BOC protection of amines . This process is carried out in catalyst and solvent-free media under mild reaction conditions, making it a green and eco-friendly route .

Development of Novel Drug Targets

In pharmacology, Boc-(S)-2-amino-3-biphenyl-3-YL-propionic acid can facilitate the identification of novel drug targets . It helps in the development of more effective medications and understanding of drug metabolism and toxicity .

Sensor Development

Boc-(S)-2-amino-3-biphenyl-3-YL-propionic acid can be used in the development of sensors . For instance, it can be used in the creation of a fluorescent sensor for catechol and its amino-derivatives .

Green Chemistry

The use of Boc-(S)-2-amino-3-biphenyl-3-YL-propionic acid aligns with the principles of green chemistry . Its use in catalyst and solvent-free media contributes to the development of sustainable synthetic methods in the field of fine chemicals .

Mechanism of Action

Future Directions

Efficient and sustainable methods for N-Boc deprotection are being explored. For instance, a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) has been used as a reaction medium plus catalyst, allowing the deprotection of a wide variety of N-Boc derivatives in excellent yields . Another study explored the use of simple solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines, without additional workup steps .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-phenylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)13-14-8-7-11-16(12-14)15-9-5-4-6-10-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEFJZPUOYOJOM-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-(S)-2-amino-3-biphenyl-3-YL-propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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